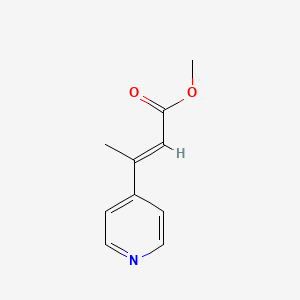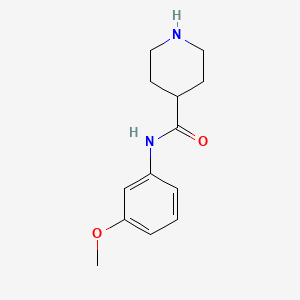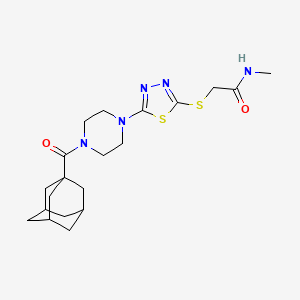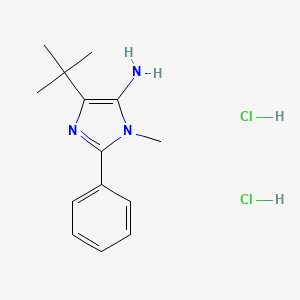
N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds known for their diverse range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with triazole and carboxamide groups have been synthesized and studied for their potential applications in various fields, including fluorescence and biological research , , .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the condensation of various aromatic or heteroaromatic amines with isocyanates or other suitable precursors. For instance, the synthesis of 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives was achieved by condensing isocyanato-substituted benzene with morpholino-substituted indazole, followed by cyclization with hydrazine hydrate , . Although the exact synthesis route for "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" is not provided, it is likely that a similar approach could be employed, with appropriate substitutions to achieve the desired fluoro and methyl groups on the phenyl ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, often substituted with various functional groups that can significantly influence the compound's properties. Crystallographic analysis is commonly used to determine the precise structure and conformation of these compounds , . The molecular structure of the compound would likely be analyzed using similar techniques to understand its conformation and potential interaction sites.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including Fries rearrangement, as demonstrated by the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted process . The reactivity of "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" would be influenced by the electron-withdrawing fluoro group and the electron-donating methyl group, potentially affecting its behavior in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, fluorescence, and biological activity, are often closely related to their molecular structure. For example, 2-aryl-1,2,3-triazol-4-carboxylic acids have been shown to exhibit bright blue fluorescence, with photophysical properties sensitive to structural changes and the microenvironment . The presence of a fluoro group can also influence the acidity (pKa) of the compound, as seen in other fluorinated heterocycles . The physical and chemical properties of "N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" would need to be empirically determined to fully understand its potential applications.
科学的研究の応用
Synthesis and Antitumor Activity
Compounds similar to N-(3-fluoro-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide have been synthesized with the aim of inhibiting the proliferation of cancer cell lines. For instance, the synthesis and crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated antitumor activities against certain cancer cell lines (Xuechen Hao et al., 2017).
Catalytic Synthesis
Research on the catalyst- and solvent-free synthesis of related compounds, such as 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been conducted to develop efficient synthetic routes. These studies include microwave-assisted synthesis and the exploration of the compound's structural and theoretical aspects (R. Moreno-Fuquen et al., 2019).
Biological Evaluation of Derivatives
The synthesis and biological evaluation of derivatives, such as 2-phenylthiazole-4-carboxamide derivatives, have shown potential as cytotoxic agents against various human cancer cell lines, indicating the therapeutic potential of compounds within this chemical family (A. Aliabadi et al., 2010).
Photophysical Properties and Applications
Studies on the photophysical properties of related compounds, like 5-amino-2-aryl-1,2,3-triazol-4-carboxylic acids, have shown that these compounds exhibit bright blue fluorescence with excellent quantum yields. This suggests potential applications as sensors for monitoring and controlling pH in biological research (Nikita E. Safronov et al., 2020).
Antimicrobial and Antitumor Activities
The exploration of enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities demonstrates the versatility of triazole derivatives in the development of new therapeutic agents (S. Riyadh, 2011).
将来の方向性
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-10-12(17)8-5-9-13(10)18-16(22)15-14(19-21-20-15)11-6-3-2-4-7-11/h2-9H,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJFQYBSYEPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)





![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)



![1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2543592.png)

![N-[(2-chlorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2543595.png)